molecular formula C25H38N4O2 B6076454 N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-(2-methylimidazol-1-yl)-N-(2-methylpropyl)propanamide

N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-(2-methylimidazol-1-yl)-N-(2-methylpropyl)propanamide

Cat. No.: B6076454
M. Wt: 426.6 g/mol
InChI Key: ZTJYWIUHHGYMGT-UHFFFAOYSA-N
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Description

N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-(2-methylimidazol-1-yl)-N-(2-methylpropyl)propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its complex molecular structure, which includes a piperidine ring, an imidazole moiety, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-(2-methylimidazol-1-yl)-N-(2-methylpropyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the imidazole moiety. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step involves the alkylation of the piperidine ring with a methoxyphenylmethyl halide in the presence of a base.

    Formation of the Imidazole Moiety: The imidazole ring is synthesized through a condensation reaction involving an aldehyde and an amine.

    Final Coupling Reaction: The final step involves the coupling of the piperidine and imidazole intermediates with a suitable linker, such as a propanamide group, under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the imidazole moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-(2-methylimidazol-1-yl)-N-(2-methylpropyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-(2-methylimidazol-1-yl)-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-(2-methylimidazol-1-yl)-N-(2-methylpropyl)butanamide
  • N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-(2-methylimidazol-1-yl)-N-(2-methylpropyl)pentanamide

Comparison: Compared to similar compounds, N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-(2-methylimidazol-1-yl)-N-(2-methylpropyl)propanamide exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness can influence its binding affinity, selectivity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-(2-methylimidazol-1-yl)-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N4O2/c1-20(2)17-29(25(30)11-15-28-16-12-26-21(28)3)18-22-9-13-27(14-10-22)19-23-7-5-6-8-24(23)31-4/h5-8,12,16,20,22H,9-11,13-15,17-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJYWIUHHGYMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(=O)N(CC2CCN(CC2)CC3=CC=CC=C3OC)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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